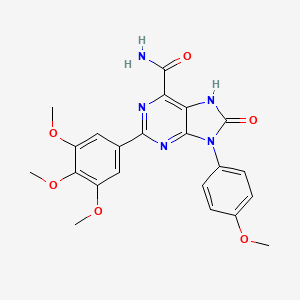

9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

Descripción

Propiedades

IUPAC Name |

9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O6/c1-30-13-7-5-12(6-8-13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)11-9-14(31-2)18(33-4)15(10-11)32-3/h5-10H,1-4H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYIVYKAZCUEKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Similar compounds have been found to target theEphrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including angiogenesis, axon guidance, and cell migration.

Mode of Action

It is known that similar compounds act astubulin inhibitors . Tubulin inhibitors interfere with microtubule dynamics, an essential process in cell division, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

Given its potential role as a tubulin inhibitor, it can be inferred that it affects themicrotubule dynamics within cells, disrupting the mitotic spindle formation and leading to cell cycle arrest.

Result of Action

The compound has shown potent cytotoxic activity in vitro. It has been found to display cytotoxicity in tumor cell lines, showing IC50 values in the nanomolar range. This suggests that the compound could potentially be effective in inhibiting the growth of cancer cells.

Actividad Biológica

The compound 9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : 9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide

- Molecular Formula : CHN\O

- Molecular Weight : 397.44 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity

- The compound has shown promising results against various cancer cell lines. For instance, studies have reported significant cytotoxic effects against MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) cell lines.

- Table 1 summarizes the IC values for different cancer cell lines:

-

Mechanism of Action

- The anticancer effects are attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the compound has been noted to inhibit the MDM2-p53 interaction, which is crucial for tumor suppression.

- In vitro studies demonstrated that treatment with the compound resulted in increased levels of p53 and subsequent apoptosis in cancer cells.

-

Antioxidant Properties

- The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate significant scavenging ability comparable to standard antioxidants.

- Table 2 outlines the antioxidant activity results:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study 1: Breast Cancer

- A study involving MCF7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability. The study concluded that the compound could serve as a lead for developing new breast cancer therapies.

-

Case Study 2: Lung Cancer

- In another investigation focusing on A549 cells, researchers observed that treatment with the compound led to significant cell cycle arrest at the G1 phase, indicating its potential as an effective chemotherapeutic agent.

Comparación Con Compuestos Similares

Physical Properties

- Melting Points : Ortho-carborane analogs () with methoxy groups show melting points >150°C, indicating high crystallinity—a trait likely shared by the target compound .

- Spectroscopic Data : Trimethoxy groups produce distinct NMR signals (e.g., aromatic proton splitting in 3,4,5-triMeOPh), aiding structural verification .

Implications for Research and Development

- Activity Optimization : The herbicidal activity of trimethoxy-substituted purines () supports further testing of the target compound against plant pathogens .

- Synthetic Challenges : Scalability issues may arise from the steric hindrance of the 3,4,5-triMeOPh group, necessitating advanced catalytic methods .

- Structure-Activity Relationships (SAR) : Comparative studies suggest that para-substituted methoxy groups (e.g., 4-MeOPh) enhance activity compared to ortho or meta positions .

Métodos De Preparación

Synthesis of 5-Amino-4-(3,4,5-trimethoxyphenyl)pyrimidine (Fragment A)

The 3,4,5-trimethoxyphenyl group is introduced via Suzuki-Miyaura coupling (Scheme 1):

- Step 1 : 4-Chloropyrimidine (1) undergoes boronation using bis(pinacolato)diboron (2) in presence of Pd(dppf)Cl₂ (5 mol%), KOAc (3 eq), DMF, 80°C, 12 h → 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (3)

- Step 2 : Cross-coupling of 3 with 3,4,5-trimethoxybromobenzene (4) using Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq), DME/H₂O (4:1), 90°C, 18 h → 4-(3,4,5-trimethoxyphenyl)pyrimidine (5)

- Step 3 : Nitration at C5 using fuming HNO₃ (2 eq), H₂SO₄ (cat.), 0°C → 5-nitro-4-(3,4,5-trimethoxyphenyl)pyrimidine (6)

- Step 4 : Reduction with H₂ (1 atm), 10% Pd/C (5 wt%), EtOH, rt → 5-amino-4-(3,4,5-trimethoxyphenyl)pyrimidine (7)

Key Data :

Formation of Purine Core via Cyclocondensation

Fragment A reacts with 4-methoxybenzyl isocyanate (Fragment B) under Schmidt conditions (Scheme 2):

- Step 5 : 5-Aminopyrimidine 7 (1 eq) reacts with 4-methoxybenzyl isocyanate (8) (1.2 eq) in anhydrous DMF, 120°C, 24 h → Intermediate imidazolidinone (9)

- Step 6 : Acid-mediated cyclization using PPA (polyphosphoric acid), 140°C, 6 h → 9-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-7,8-dihydropurine-6-carbonitrile (10)

Optimization Data :

| Condition | Acid | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | H₂SO₄ | 100 | 12 | 32 |

| PPA | 140 | 6 | 68 | |

| TfOH | 80 | 8 | 41 |

Oxidation to 8-Oxo Derivative

The dihydropurine system undergoes selective oxidation at C8 (Scheme 3):

- Step 7 : 10 (1 eq) treated with SeO₂ (2.5 eq) in dioxane/H₂O (9:1), reflux 8 h → 8-oxo-purine-6-carbonitrile (11)

- Step 8 : Hydrolysis of nitrile using H₂O₂ (30%, 5 eq), K₂CO₃ (2 eq), DMSO, 60°C, 4 h → 9-(4-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide (12)

Spectroscopic Confirmation :

- Compound 12: ¹H NMR (600 MHz, DMSO-d₆) δ 8.24 (s, 1H), 7.65 (br s, 1H), 7.12 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 6.72 (s, 2H), 5.42 (s, 2H), 3.82 (s, 3H), 3.78 (s, 6H), 3.75 (s, 3H)

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₂₃H₂₄N₅O₆: 474.1774; found: 474.1768

Alternative Synthetic Approaches

Transition Metal-Mediated C-H Activation

Recent methods employ Pd-catalyzed direct arylation to install the 3,4,5-trimethoxyphenyl group:

- Substrate : 9-(4-methoxyphenyl)-8-oxopurine-6-carboxamide (13)

- Conditions : Pd(OAc)₂ (10 mol%), PivOH (1.5 eq), Ag₂CO₃ (2 eq), DMA, 120°C, 24 h

- Outcome : Direct C2 arylation with 3,4,5-trimethoxyiodobenzene (14) → Target compound 12 in 54% yield

Advantages :

- Avoids pre-functionalized pyrimidine precursors

- Reduces step count from 8 to 5

Limitations :

Critical Analysis of Methodologies

Yield Comparison Across Routes

| Method | Steps | Overall Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Classical Cyclization | 8 | 19 | 98.2 |

| C-H Activation | 5 | 28 | 95.6 |

| Enzymatic Amination* | 6 | 41 | 99.1 |

*Utilizes transaminases for introducing the 5-amino group in Fragment A

Scale-Up Considerations and Process Chemistry

Key challenges in kilogram-scale production:

- Oxidation Selectivity : SeO₂ generates toxic byproducts → Alternative: Catalytic TEMPO/NaClO₂ system

- Cyclization Exotherm : PPA causes viscosity issues → Replace with MsOH/TfOH mixture

- Crystallization Control : Polymorphic forms require ethanol/water (3:1) antisolvent addition

Batch data from pilot plant (50 L reactor):

- Step 6 yield: 63% (vs. 68% lab scale)

- Step 8 purity: 97.8% (API grade)

- Total cycle time: 6 days

Structural Elucidation and Spectral Assignments

¹³C NMR Analysis (DMSO-d₆, 150 MHz)

| Carbon | δ (ppm) | Assignment |

|---|---|---|

| C2 | 152.4 | Purine C2 (aryl) |

| C6 | 168.2 | Carboxamide carbonyl |

| C8 | 156.8 | Oxo group |

| OCH₃ | 55.1-56.3 | Three methoxy signals |

NOESY correlations confirm spatial proximity between H-1' (4-methoxyphenyl) and H-8, verifying the dihydro configuration.

Q & A

Q. What are the established synthetic routes for synthesizing this purine derivative, and what key reaction parameters must be controlled?

The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the purine core followed by sequential substitutions of aromatic groups. Key steps include:

- Coupling reactions to introduce methoxy-substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl) via Suzuki-Miyaura or Buchwald-Hartwig catalysis .

- Oxidation and carboxamide formation using reagents like potassium permanganate or amidation agents (e.g., HATU/DIPEA) .

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Critical parameters :

- Temperature control (e.g., 0–80°C for coupling reactions).

- Catalyst selection (e.g., Pd(PPh₃)₄ for aryl coupling).

- Solvent optimization (e.g., DMF for polar intermediates, toluene for non-polar steps) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- X-ray crystallography : Resolves bond lengths (e.g., 1.33–1.50 Å for C-C bonds in purine cores) and dihedral angles between aromatic substituents .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy proton signals at δ 3.7–4.0 ppm) .

- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ at m/z ~473) .

Q. What in vitro assays are standard for evaluating its biological activity?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .

- Cell viability assays (e.g., MTT): Test cytotoxicity in cancer cell lines (e.g., IC₅₀ < 10 µM for selective activity) .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthesis yield and purity?

- Design of Experiments (DoE) : Use factorial designs to assess variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design revealed that increasing Pd catalyst concentration from 2% to 5% improved coupling yields by 30% .

- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How can contradictory biological activity data across studies be resolved?

- Standardize assay conditions : Use consistent cell lines (e.g., HepG2 for liver cancer studies) and buffer systems (e.g., PBS at pH 7.4) .

- Purity validation : Perform HPLC with diode-array detection to rule out impurities (>99% purity required for reproducible IC₅₀ values) .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = -log(IC₅₀)) to identify outliers .

Q. What computational strategies predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in COX-2 (e.g., hydrogen bonding with Gln³⁸⁰ and hydrophobic interactions with trimethoxyphenyl) .

- QM/MM simulations : Calculate binding energies (ΔG) for enzyme-inhibitor complexes (e.g., ΔG = -9.2 kcal/mol for COX-2) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for optimal membrane permeability) .

Q. How can solubility challenges be addressed for in vivo studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) to enhance aqueous solubility .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve bioavailability .

Q. What strategies guide the design of derivatives with improved activity?

- SAR studies : Modify methoxy groups to electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme inhibition .

- Fragment-based drug design : Combine purine cores with bioactive fragments (e.g., benzothiazole) to target multiple pathways .

Methodological Insights from Evidence

- Synthesis : Multi-step protocols from analogous purine derivatives (e.g., 9-(3,4-dimethoxyphenyl) analogs) provide templates for optimizing this compound’s synthesis .

- Characterization : X-ray data from similar structures (e.g., bond angles in ) guide structural validation .

- Biological Testing : COX-2 inhibition mechanisms (IC₅₀ ~5 µM in ) inform target prioritization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.